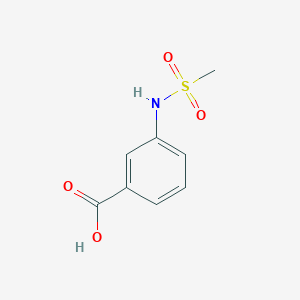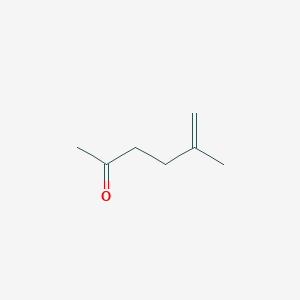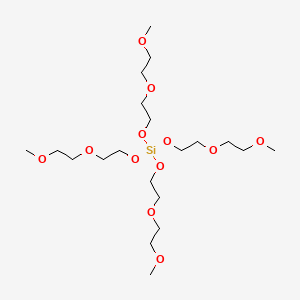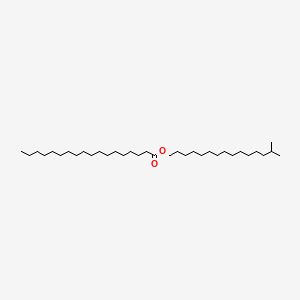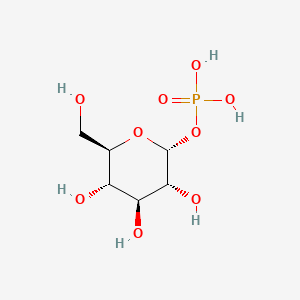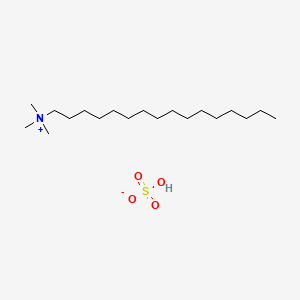
hexadecyl(trimethyl)azanium;hydrogen sulfate
Overview
Description
hexadecyl(trimethyl)azanium;hydrogen sulfate is a quaternary ammonium compound widely used in various fields such as medical, environmental, and industrial research.
Mechanism of Action
Target of Action
Cetyltrimethylammonium hydrogensulfate, also known as Hexadecyltrimethylammonium hydrogen sulfate or 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1), is a quaternary ammonium cation . The primary targets of this compound are organic transformations in the aqueous medium .
Mode of Action
Cetyltrimethylammonium hydrogensulfate interacts with its targets by acting as a surfactant . This interaction facilitates organic transformations in the aqueous medium .
Biochemical Pathways
The compound affects the biochemical pathways involved in organic transformations . For instance, it has been used in Rhodium (I)-catalyzed asymmetric hydrogenation of (Z)-methyl-α-acetamidocinnamate and asymmetric palladium-catalyzed alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate .
Result of Action
The molecular and cellular effects of Cetyltrimethylammonium hydrogensulfate’s action primarily involve facilitating organic transformations in the aqueous medium . The specific effects depend on the nature of the transformation and the compounds involved.
Biochemical Analysis
Biochemical Properties
Cetyltrimethylammonium hydrogensulfate plays a role in biochemical reactions, particularly in organic transformations. It has been used in applications such as Rhodium (I)-catalyzed asymmetric hydrogenation of (Z)-methyl-α-acetamidocinnamate and asymmetric palladium-catalyzed alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate
Molecular Mechanism
As a surfactant, it likely interacts with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of Cetyltrimethylammonium hydrogensulfate in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: hexadecyl(trimethyl)azanium;hydrogen sulfate can be synthesized through the reaction of hexadecylamine with trimethylamine, followed by the addition of sulfuric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: hexadecyl(trimethyl)azanium;hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted ammonium compounds .
Scientific Research Applications
hexadecyl(trimethyl)azanium;hydrogen sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a phase-transfer catalyst in organic synthesis and polymerization reactions.
Biology: Employed in cell culture and molecular biology experiments as a surfactant and antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in antiseptic formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
Comparison with Similar Compounds
1-Hexadecanaminium, N,N,N-trimethyl-, chloride (11): Similar in structure but contains a chloride ion instead of a sulfate ion.
1-Hexadecanaminium, N,N,N-trimethyl-, bromide (11): Contains a bromide ion and exhibits similar surfactant properties.
1-Hexadecanaminium, N,N,N-trimethyl-, methyl sulfate: Contains a methyl sulfate ion and is used in similar applications.
Uniqueness: hexadecyl(trimethyl)azanium;hydrogen sulfate is unique due to its sulfate ion, which imparts distinct chemical and physical properties compared to its chloride and bromide counterparts. This uniqueness makes it particularly effective in specific industrial and research applications .
Properties
IUPAC Name |
hexadecyl(trimethyl)azanium;hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.H2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-5(2,3)4/h5-19H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRJJNVFJGKYQT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H43NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6899-10-1 (Parent) | |
| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068214073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0071253 | |
| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0071253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68214-07-3 | |
| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68214-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068214073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0071253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyltrimethylammonium hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Cetyltrimethylammonium hydrogensulfate be used to enhance the sensitivity of chemosensors for specific anions in aqueous solutions?
A: Yes, research indicates that Cetyltrimethylammonium hydrogensulfate can significantly enhance the sensitivity and selectivity of luminescent chemosensors for chloride ions in aqueous solutions []. This is achieved by forming micelles in the solution. These micelles provide a hydrophobic environment that concentrates both the chemosensor and the analyte (chloride ions in this case), increasing their effective concentration and promoting interaction. For example, the platinum(II) pincer complex [Pt(NCN)(S)]TfO (NCN = 1,3-bis(2-N-phenylbenzimidazolyl)benzene, S = solvent, and TfO– = triflate anion) shows a remarkable increase in binding affinity towards chloride in a Cetyltrimethylammonium hydrogensulfate micellar medium compared to mixed organic solvents [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




